molecular formula C19H26N2O3 B3926865 3-(3,5-Dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-(3,5-Dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B3926865
M. Wt: 330.4 g/mol
InChI Key: OUXYCWKAVWSYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with dimethyl groups, a pyrrolidine-2,5-dione core, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the dimethyl groups. The pyrrolidine-2,5-dione core is then synthesized through a cyclization reaction, and the ethoxyphenyl group is attached via a substitution reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups to create derivatives with different characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

3-(3,5-Dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical tool.

    Medicine: Research explores its therapeutic potential, including its effects on specific biological pathways and its efficacy in treating certain conditions.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    3-(3,5-Dimethylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Contains a methoxy group instead of an ethoxy group, which can influence its biological activity and solubility.

    3-(3,5-Dimethylpiperidin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione:

Uniqueness

The presence of the ethoxyphenyl group in 3-(3,5-Dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione distinguishes it from similar compounds, providing unique chemical and biological properties. This structural feature can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-4-24-16-7-5-15(6-8-16)21-18(22)10-17(19(21)23)20-11-13(2)9-14(3)12-20/h5-8,13-14,17H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXYCWKAVWSYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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